molecular formula C8H9ClFNO B13655884 (4-Chloro-2-fluoro-5-methoxyphenyl)methanamine

(4-Chloro-2-fluoro-5-methoxyphenyl)methanamine

Cat. No.: B13655884
M. Wt: 189.61 g/mol
InChI Key: ATTIDMDYZVUERE-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-5-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .

Scientific Research Applications

(4-Chloro-2-fluoro-5-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methoxyphenyl)methanamine
  • (4-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
  • 5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Uniqueness

(4-Chloro-2-fluoro-5-methoxyphenyl)methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(4-chloro-2-fluoro-5-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9ClFNO/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3H,4,11H2,1H3

InChI Key

ATTIDMDYZVUERE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN)F)Cl

Origin of Product

United States

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